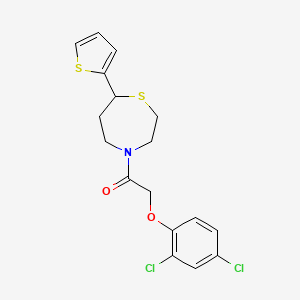

2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Descripción

This compound is a substituted ethanone derivative featuring a 2,4-dichlorophenoxy group and a 1,4-thiazepane ring fused with a thiophen-2-yl moiety. Its structural complexity arises from the combination of aromatic chlorinated phenoxy and sulfur-containing heterocycles. The dichlorophenoxy group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and bioactivity .

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2S2/c18-12-3-4-14(13(19)10-12)22-11-17(21)20-6-5-16(24-9-7-20)15-2-1-8-23-15/h1-4,8,10,16H,5-7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRKBSFSVVNZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic or basic conditions.

Attachment of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

Introduction of the Dichlorophenoxy Group: The final step involves the attachment of the dichlorophenoxy group through a nucleophilic substitution reaction, where the phenoxy group displaces a leaving group on the ethanone backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound contains a thiazepane ring fused with a thiophene group and a dichlorophenoxy moiety. Its molecular formula is with a molecular weight of approximately 463.5 g/mol. The presence of chlorine and sulfur atoms enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound's structure suggests several potential applications in medicinal chemistry:

- Antimicrobial Activity : Similar thiazepane derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds with thiophene substitutions may enhance membrane permeability, leading to increased susceptibility of bacteria to antimicrobial agents.

- Anticancer Properties : Research has shown that thiazepane derivatives can induce apoptosis in cancer cell lines. In vitro studies have reported cytotoxicity against various cancer types, suggesting that the compound may inhibit specific signaling pathways related to cell proliferation and survival.

- Neuroprotective Effects : There is emerging evidence that thiazepane derivatives may provide neuroprotective benefits. Animal studies have indicated that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Agricultural Chemistry

The dichlorophenoxy group is characteristic of herbicides, particularly 2,4-Dichlorophenoxyacetic acid, which is widely used for controlling broadleaf weeds. The structural similarity suggests potential applications in developing new herbicides or plant growth regulators .

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. The synthetic routes typically involve multi-step organic reactions requiring specific conditions for optimal yield and purity.

Antimicrobial Study

A series of synthesized thiazepane derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts.

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a thiazepane derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study concluded that the compound's structural features are critical for its biological activity.

Neuroprotection

An experimental model of Alzheimer's disease showed that administration of a similar thiazepane derivative led to improved cognitive function and reduced amyloid-beta plaque formation in mice, suggesting potential for therapeutic use in neurodegenerative conditions.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Enhanced activity against various bacterial strains due to thiophene substitutions | |

| Anticancer | Significant cytotoxicity against breast cancer cell lines; induces apoptosis | |

| Neuroprotection | Reduces oxidative stress and inflammation; potential treatment for neurodegenerative diseases |

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dichlorophenoxy group could interact with hydrophobic pockets, while the thiazepane ring could form hydrogen bonds or ionic interactions with biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest analogs include:

2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone (): Structural Difference: Replaces the 7-(thiophen-2-yl)-1,4-thiazepane moiety with a pyrazole ring. Crystallographic data (CCDC reference: 782530) confirm a monoclinic system (space group P2₁/c) . Bioactivity: Pyrazole derivatives are widely studied for antifungal and anti-inflammatory activity.

Triazole-based ethanones (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Structural Difference: Features a triazole core and sulfonylphenyl group instead of thiazepane-thiophene. Synthesis: Prepared via sodium ethoxide-mediated alkylation of triazoles with α-halogenated ketones . Applications: Triazole derivatives are prominent in drug discovery (e.g., antifungals like fluconazole).

Benzothiazine derivatives (): Example: (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. Structural Difference: Contains a benzothiazine ring system with sulfone groups. Relevance: Sulfone and benzothiazine moieties enhance metabolic stability and target selectivity in kinase inhibitors.

Comparative Analysis Table

Research Findings and Limitations

- Biological Data Gap: No direct pharmacological data are available for the target compound. However, its dichlorophenoxy group correlates with agrochemical activity (e.g., herbicide analogs), while the thiazepane ring may confer CNS permeability for neurological targets .

Actividad Biológica

2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a unique combination of functional groups, making it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is , with a molecular weight of 404.3 g/mol. Its structure includes a dichlorophenoxy group and a thiazepane ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H11Cl2N3O3S2 |

| Molecular Weight | 404.3 g/mol |

| IUPAC Name | 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone |

| InChI Key | OXPLUGQLGOKPKM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation pathways. By blocking COX-2, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, potentially alleviating pain and inflammation.

Enzyme Inhibition

The inhibition of COX-2 is significant as it relates to various inflammatory diseases. Studies have shown that compounds with similar structures can lead to decreased inflammation and pain relief in animal models.

Biological Activity Studies

Several studies have investigated the biological effects of related compounds and their mechanisms. While specific data on 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is limited, insights can be drawn from related compounds.

Case Study: Anti-inflammatory Effects

A study on similar dichlorophenoxy compounds demonstrated significant anti-inflammatory effects in rodent models. The results indicated that these compounds could effectively reduce edema and pain responses associated with inflammatory conditions .

Cancer Research

Research has also explored the potential carcinogenic effects associated with dichlorophenoxy compounds. While some studies suggest links to non-Hodgkin's lymphoma and other cancers, meta-analysis results indicate no strong correlation between exposure to 2,4-D (a related compound) and increased cancer risk . This suggests that while there may be concerns regarding certain derivatives, the specific compound may not exhibit similar risks.

Toxicological Profile

The toxicological profile of 2-(2,4-Dichlorophenoxy)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone remains under investigation. However, the structural characteristics suggest potential toxicity similar to other chlorinated phenoxy compounds. The International Agency for Research on Cancer (IARC) has classified some related compounds as possibly carcinogenic based on limited evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.